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molecular formula C11H10FNS B8677362 2-Ethyl-4-(4-fluorophenyl)thiazole

2-Ethyl-4-(4-fluorophenyl)thiazole

Cat. No. B8677362
M. Wt: 207.27 g/mol
InChI Key: ANVQSMPCRUMWQK-UHFFFAOYSA-N
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Patent
US09198426B2

Procedure details

A mixture of 2.40 g (11.0 mmol) of 2-bromo-1-(4-fluorophenyl)ethanone and 1.00 g (11.0 mmol) of thiopropanamide in 50 ml of ethanol is stirred under reflux for 2 h and at room temperature for 16 h. The reaction mixture is stirred into 200 ml of water and extracted with ethyl acetate (3×100 ml). The combined organic phases are washed with 50 ml of water, dried over MgSO4 and freed from the solvent under reduced pressure. This gives 2.05 g (87%) of the desired product; 1H-NMR(DMSO-d6) δ: 7.99 (m, 2H), 7.92 (s, 1H), 7.26 (m, 2H), 3.04 (q, 2H), 1.34 (t, 3H).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][CH:6]=1)=O.[C:12]([NH2:16])(=[S:15])[CH2:13][CH3:14].O>C(O)C>[CH2:13]([C:12]1[S:15][CH:2]=[C:3]([C:5]2[CH:10]=[CH:9][C:8]([F:11])=[CH:7][CH:6]=2)[N:16]=1)[CH3:14]

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)F
Name
Quantity
1 g
Type
reactant
Smiles
C(CC)(=S)N
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×100 ml)
WASH
Type
WASH
Details
The combined organic phases are washed with 50 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4

Outcomes

Product
Name
Type
Smiles
C(C)C=1SC=C(N1)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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